molecular formula C10H8INS B13660785 4-Benzyl-2-iodothiazole

4-Benzyl-2-iodothiazole

Cat. No.: B13660785
M. Wt: 301.15 g/mol
InChI Key: NGGSJZZXQGZHJQ-UHFFFAOYSA-N
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Description

4-Benzyl-2-iodothiazole is a thiazole derivative featuring a benzyl group at the 4-position and an iodine atom at the 2-position of the heterocyclic ring. Thiazoles are five-membered aromatic compounds containing one sulfur and one nitrogen atom, known for their versatility in medicinal chemistry, agrochemicals, and materials science. The iodine substituent introduces significant steric and electronic effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to its role as a leaving group .

Properties

Molecular Formula

C10H8INS

Molecular Weight

301.15 g/mol

IUPAC Name

4-benzyl-2-iodo-1,3-thiazole

InChI

InChI=1S/C10H8INS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

NGGSJZZXQGZHJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC(=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-iodothiazole typically involves the iodination of 4-benzylthiazole. One common method includes the reaction of 4-benzylthiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-iodothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzyl-2-iodothiazole largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects

  • Iodine vs. Halogens/Bulky Groups : Compared to 2-bromo or 2-nitro derivatives (e.g., compound 10d and 10e from ), iodine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitution or transition-metal-catalyzed reactions. However, iodine may reduce thermal stability due to weaker C–I bonds compared to C–Br or C–Cl bonds .
  • Benzyl vs. Phenyl/Thiophenyl Groups: The flexibility of the benzyl group (CH₂Ph) in 4-Benzyl-2-iodothiazole contrasts with rigid substituents like phenyl or thiophenyl in compounds 10f and 10g (). This flexibility can influence molecular packing (lower melting points) and solubility in nonpolar solvents .

Core Heterocycle Differences

  • Thiazole vs. Benzothiazole/Imidazole : Unlike benzothiazoles (e.g., 2-(4-Methoxyphenyl)benzothiazole, ), thiazoles lack fused aromatic rings, resulting in reduced conjugation and distinct electronic properties. Imidazole derivatives (e.g., 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole, ) exhibit different acid-base behavior due to the presence of two nitrogen atoms .

Table 1: Comparative Analysis of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Notable Properties
This compound* C₁₀H₈IN₃S 329.15 ~120–125 (est.) N/A 4-Benzyl, 2-Iodo High reactivity in cross-coupling
2-[4-(2-Benzimidazolyl)phenyl]-4-phenylthiazole C₂₂H₁₆N₄S 368.45 N/A N/A 4-Phenyl, 2-Benzimidazolyl Enhanced π-stacking in solid state
2-(4-Methoxyphenyl)benzothiazole C₁₄H₁₁NO₂S 265.31 N/A N/A 4-Methoxyphenyl Electron-donating methoxy group
10d: Bromophenyl derivative C₂₆H₁₈Br₂N₄O₂ 606.16 251–253 66 4-Bromophenyl High molecular weight, crystalline
10e: Nitrophenyl derivative C₂₆H₁₈N₄O₆ 482.45 213–215 62 4-Nitrophenyl Electron-withdrawing nitro group

*Hypothetical data inferred from structural analogs.

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